molecular formula C9H13NO5 B14288709 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate

1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate

Cat. No.: B14288709
M. Wt: 215.20 g/mol
InChI Key: UOYAIHAHBFTCGD-FEGZXCSJSA-N
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Description

1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a hydroxyethylidene group, among others. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate typically involves multiple steps, including esterification, methylation, and imine formation. The process begins with the esterification of a suitable precursor, followed by the introduction of the methyl group through methylation reactions. The final step involves the formation of the imine group under controlled conditions, such as the presence of a suitable catalyst and specific temperature and pressure settings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of advanced technologies, such as automated control systems and real-time monitoring, further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the specific conditions under which the reactions are carried out.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the hydroxyethylidene group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, with reagents such as sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the imine group may interact with enzyme active sites, inhibiting or enhancing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-aminobutanedioate
  • 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminopentanedioate
  • 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioic acid

Uniqueness

Compared to similar compounds, 1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications, such as the development of targeted pharmaceuticals or the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate

InChI

InChI=1S/C9H13NO5/c1-4-15-9(13)7(10)6(5(2)11)8(12)14-3/h10-11H,4H2,1-3H3/b6-5+,10-7?

InChI Key

UOYAIHAHBFTCGD-FEGZXCSJSA-N

Isomeric SMILES

CCOC(=O)C(=N)/C(=C(/C)\O)/C(=O)OC

Canonical SMILES

CCOC(=O)C(=N)C(=C(C)O)C(=O)OC

Origin of Product

United States

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